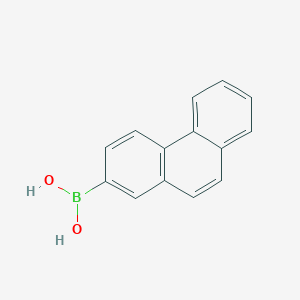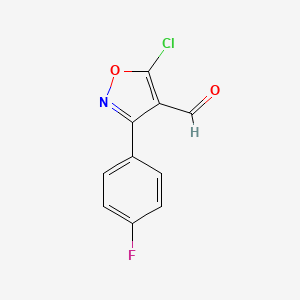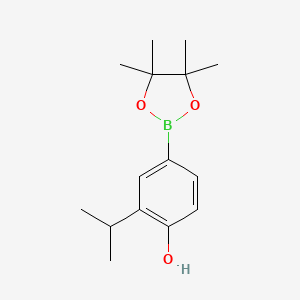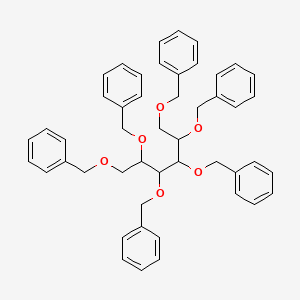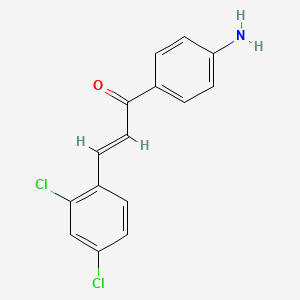
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
説明
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, also known as 2E-4AP-2,4DP, is an organic compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes, and is also used in the production of various polymers. This compound is a colorless liquid at room temperature and has a boiling point of 305°C. Its chemical structure consists of a phenyl group linked to a prop-2-en-1-one moiety with two chlorine atoms attached.
科学的研究の応用
Environmental Occurrence and Toxicology Research on compounds similar to “(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one”, such as 2,4-dichlorophenol (2,4-DCP), highlights their widespread presence in the environment due to agricultural and industrial activities. Studies reveal that these compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life, emphasizing the importance of understanding their environmental fate and behavior (Krijgsheld & Gen, 1986; Islam et al., 2017) (Krijgsheld & Gen, 1986) (Islam et al., 2017).
Biodegradation and Environmental Remediation Further research into these chlorophenol-related compounds has focused on biodegradation processes, particularly highlighting the role of microorganisms in breaking down such chemicals in the environment. This line of research is crucial for developing strategies to mitigate pollution and protect public health (Magnoli et al., 2020) (Magnoli et al., 2020).
Advanced Oxidation Processes for Water Treatment Investigations into advanced oxidation processes (AOPs) for treating water contaminated with similar organophosphorus chemicals have provided insights into potential applications for removing toxic pollutants. These studies contribute to the development of more efficient water treatment technologies, addressing the challenges posed by persistent organic pollutants in the environment (Qutob et al., 2022) (Qutob et al., 2022).
Implications for Human Health The research also extends to the potential health implications of exposure to compounds within the same family as “this compound”. Studies have explored the effects of such compounds on the endocrine system, reproductive health, and overall human well-being, underlining the need for rigorous risk assessment and regulatory measures to safeguard public health (Wang et al., 2020) (Wang et al., 2020).
特性
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(18)7-3-11/h1-9H,18H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJIGYFRVSOSI-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid](/img/structure/B3088970.png)
